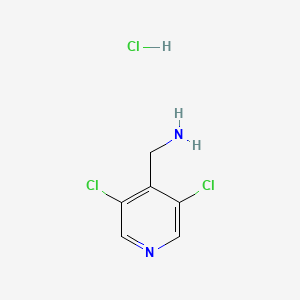
(3,5-Dichloropyridin-4-yl)methanaminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Dichloropyridin-4-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C6H6Cl2N2. It is a derivative of pyridine, featuring chlorine atoms at the 3 and 5 positions of the pyridine ring and an amine group attached to the 4-position. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 3,5-dichloropyridine with an appropriate amine source under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of (3,5-dichloropyridin-4-yl)methanamine hydrochloride involves large-scale chemical synthesis. This process requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
(3,5-Dichloropyridin-4-yl)methanamine hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds.
Reduction: Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: Substitution reactions at the chlorine or amine positions are common, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of amines or amides.
Substitution: Formation of various substituted pyridines and amine derivatives.
Applications De Recherche Scientifique
(3,5-Dichloropyridin-4-yl)methanamine hydrochloride: has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological systems and as a tool in molecular biology research.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism by which (3,5-dichloropyridin-4-yl)methanamine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to biological responses. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparaison Avec Des Composés Similaires
(3,5-Dichloropyridin-4-yl)methanamine hydrochloride: can be compared to other similar compounds, such as:
3,5-Dichloropyridine: Lacks the amine group, resulting in different chemical reactivity.
4-Aminopyridine: Contains an amine group but lacks chlorine atoms, leading to different biological activities.
2,6-Dichloropyridine: Chlorine atoms at different positions, resulting in distinct chemical properties.
Propriétés
Formule moléculaire |
C6H7Cl3N2 |
|---|---|
Poids moléculaire |
213.5 g/mol |
Nom IUPAC |
(3,5-dichloropyridin-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H6Cl2N2.ClH/c7-5-2-10-3-6(8)4(5)1-9;/h2-3H,1,9H2;1H |
Clé InChI |
IJMAHNQZZJREEP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C=N1)Cl)CN)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


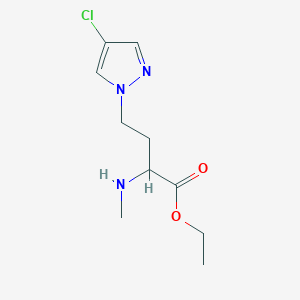
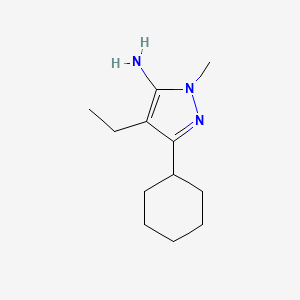
![methyl4-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B15324201.png)
![{4H,6H,7H-thieno[3,2-c]pyran-2-yl}methanamine](/img/structure/B15324202.png)
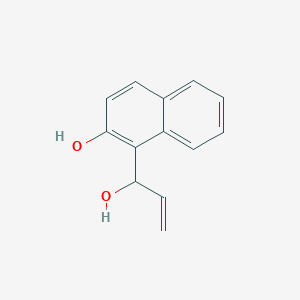
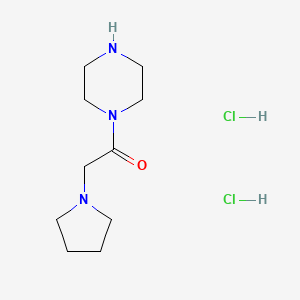
![1-{Pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine](/img/structure/B15324227.png)
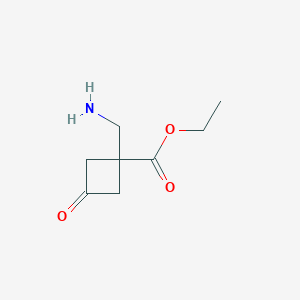
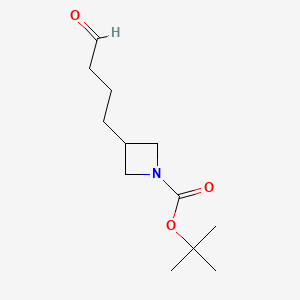
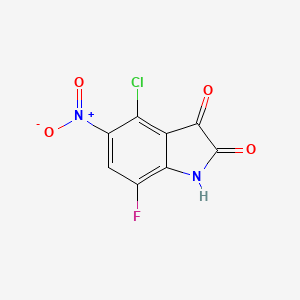
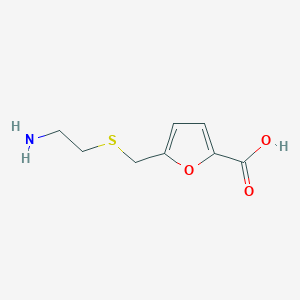
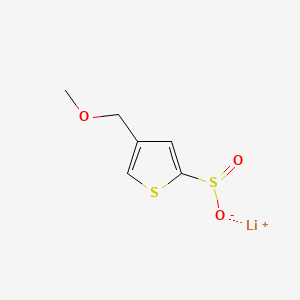
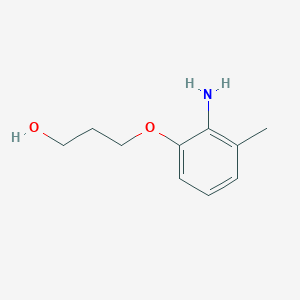
![[2-Fluoro-5-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B15324261.png)
